6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIWDVUWMGFBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Chemical Reactions of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This compound can undergo a variety of chemical reactions due to its reactive functional groups:
3.1. Condensation Reactions
-
With Thiosemicarbazides : The aldehyde group can react with thiosemicarbazides to form thiosemicarbazones, which are useful ligands for metal complexes .
Reactant Product Conditions Thiosemicarbazide Thiosemicarbazone Hot methanol
3.2. N-Arylation Reactions
-
Although direct N-arylation of this compound is challenging due to the presence of electron-withdrawing groups, related compounds have been successfully arylated using copper-catalyzed Chan–Lam coupling .
3.3. Substitution Reactions
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The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base and a nucleophile.
3.4. Reduction Reactions
-
The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Future Perspectives
Further research into the chemical reactions and biological applications of this compound could lead to the development of new therapeutic agents or materials with unique properties. The exploration of its reactivity under different conditions and with various reagents will continue to expand its utility in synthetic chemistry.
Scientific Research Applications
The compound exhibits a range of biological activities:
1. Antimicrobial Properties
Research indicates that derivatives of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possess antimicrobial properties. For instance, studies have shown that certain derivatives display significant activity against various bacterial strains, including Pseudomonas aeruginosa . The presence of substituents like bromine enhances the bacteriostatic activity of these compounds.
2. Anticancer Potential
Recent investigations into related quinoline derivatives have highlighted their potential as anticancer agents. Compounds such as 7-chloro and 4-bromo derivatives have shown efficacy in inhibiting tumor growth in vitro and are correlated with their activity as mTORC inhibitors . This suggests that this compound could serve as a scaffold for developing new cancer therapeutics.
3. Enzyme Inhibition
The compound is also being studied for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to significant advancements in treating neurodegenerative disorders.
Applications in Scientific Research
This compound serves multiple roles in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate for synthesizing more complex quinoline derivatives. |
| Biology | Investigated for its potential as an enzyme inhibitor and its role in biological pathways relevant to various diseases. |
| Medicine | Explored for antimicrobial and anticancer properties due to its interaction with biological targets. |
| Industry | Utilized in organic synthesis and the development of new materials. |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various synthesized quinolone derivatives, including those derived from this compound. The results indicated that specific structural modifications enhanced antibacterial activity against Pseudomonas aeruginosa, particularly when combined with light activation .
Case Study 2: Anticancer Efficacy
In a series of experiments focusing on cancer cell lines, several derivatives of this compound were tested for their ability to inhibit tumor growth. Compounds such as GRG-1-34 demonstrated low toxicity while effectively inhibiting pancreatic and prostate cancer growth through mTORC pathway interference .
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C6 Position
Table 1: Comparison of C6-Substituted Derivatives
Key Insights :
Positional Isomers and Functional Group Modifications
Table 2: Positional and Functional Variants
Key Insights :
- C7-methyl derivatives exhibit distinct biological targeting compared to C6-substituted analogs due to steric effects .
- Pyridine-based analogs (e.g., methyl carboxylate) are less biologically active but valuable in heterocyclic synthesis .
- Unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbaldehyde shows broad antimalarial activity, highlighting the importance of the unmodified quinoline core .
Biological Activity
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of quinoline known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide an in-depth analysis of its biological activity based on recent studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a bromo substituent at the 6-position and an aldehyde functional group at the 3-position. This structure allows for significant reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively target cancerous cell lines while sparing non-cancerous cells. For instance, one study reported that derivatives of this compound exhibited IC50 values ranging from sub-micromolar to low micromolar levels against various human tumor cell lines, indicating potent cytotoxic effects (Table 1) .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon) | 0.02 | |
| A549 (Lung) | 8.4 | |
| BxPC3 (Pancreatic) | 0.5 | |
| A375 (Melanoma) | 0.03 |
The compound's mechanism involves inducing apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It demonstrated moderate antibacterial activity against several strains, including Gram-positive bacteria. One study reported minimum inhibitory concentration (MIC) values that suggest effectiveness against opportunistic infections .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 75 |
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications as well. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the bromo substituent enhances its interaction with inflammatory pathways, suggesting potential as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Cytotoxicity Against Cancer Cells : In a comparative study, complex derivatives of this compound were evaluated against cisplatin, a standard chemotherapy drug. The results indicated that these derivatives were significantly more effective against pancreatic cancer cells than cisplatin, showcasing their potential as alternatives in cancer therapy .
- Antimicrobial Efficacy : A series of synthesized compounds based on the quinoline scaffold were tested against resistant bacterial strains. The results demonstrated that modifications to the core structure could enhance antibacterial potency significantly, providing insights into structure-activity relationships essential for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves hydrolyzing halogenated precursors under acidic conditions. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be refluxed with concentrated HCl (37%) for 16 hours, followed by precipitation in water to yield dihydroquinoline derivatives . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios. Acid concentration must be optimized to avoid over-hydrolysis or side reactions.
| Synthetic Route | Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 2-chloroquinoline-3-carbaldehyde | HCl (37%), reflux, 16 h | ~60-70% (estimated) |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton (CHO) typically resonates at δ 9.8–10.2 ppm, while the quinoline ring protons show distinct splitting patterns. Bromine’s deshielding effect shifts adjacent protons downfield.
- IR : Strong absorption bands for C=O (1670–1700 cm⁻¹) and aldehyde C-H stretch (~2820, 2720 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks at m/z ~265 (M⁺ for C₁₁H₇BrNO₂) with fragmentation patterns reflecting Br loss (e.g., m/z 186 [M-Br]⁺).
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Avoid dust formation and inhalation/contact with skin/eyes. Use chemical-impermeable gloves, fume hoods, and adequate ventilation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the bromine substituent at the 6-position influence the electronic properties and reactivity of the quinoline core in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the 3-carbaldehyde position, enhancing reactivity in nucleophilic additions. In Suzuki-Miyaura couplings, the 6-Br site acts as a directing group, enabling regioselective functionalization. Comparative studies with non-brominated analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carbaldehyde) show reduced reactivity, highlighting Br’s role in stabilizing transition states .
Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from incomplete mixing or heat transfer inefficiencies at larger scales. Strategies include:
- Process Optimization : Use gradient temperature control (e.g., stepwise heating) to mimic lab-scale reflux conditions.
- Catalyst Screening : Test palladium or copper catalysts for side-reaction suppression.
- Analytical Validation : Employ HPLC or GC-MS to identify byproducts (e.g., dimerization products) and adjust stoichiometry .
Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic attack sites. For example, the LUMO of this compound localizes at the aldehyde and C6-Br positions, aligning with observed reactivity in amidation and cross-coupling reactions .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for this compound?
- Methodological Answer : Variations (e.g., 210–220°C) may stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization in polar aprotic solvents (DMF/H₂O) followed by differential scanning calorimetry (DSC) can isolate the pure form. Cross-validate with XRD to confirm crystal structure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
